4-hydroxy-3-[(E)-3-phenyl-2-propenyl]-1-[2-(2-pyridinyl)ethyl]-2(1H)-pyridinone
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Overview
Description
4-Hydroxy-3-[(E)-3-phenyl-2-propenyl]-1-[2-(2-pyridinyl)ethyl]-2(1H)-pyridinone is a complex organic compound with a unique structure that combines multiple functional groups, including a hydroxyl group, a phenyl group, and a pyridinone moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-3-[(E)-3-phenyl-2-propenyl]-1-[2-(2-pyridinyl)ethyl]-2(1H)-pyridinone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridinone Core: The pyridinone core can be synthesized through a condensation reaction between a suitable aldehyde and an amine, followed by cyclization.
Introduction of the Phenyl Group: The phenyl group is introduced via a Heck reaction, where a halogenated precursor reacts with a phenyl-substituted alkene in the presence of a palladium catalyst.
Hydroxylation: The hydroxyl group is introduced through selective oxidation of the intermediate compound using reagents such as hydrogen peroxide or a peracid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde, depending on the reaction conditions.
Reduction: The compound can be reduced to form various derivatives, such as alcohols or amines, using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, or chromium-based reagents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents under acidic or basic conditions.
Major Products
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, 4-hydroxy-3-[(E)-3-phenyl-2-propenyl]-1-[2-(2-pyridinyl)ethyl]-2(1H)-pyridinone is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with various biological targets suggests it could be developed into a drug for treating diseases such as cancer, infections, or inflammatory conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-hydroxy-3-[(E)-3-phenyl-2-propenyl]-1-[2-(2-pyridinyl)ethyl]-2(1H)-pyridinone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to the modulation of biological pathways. For example, it may inhibit enzyme activity by binding to the active site or alter gene expression by interacting with DNA or RNA.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolone: Shares the hydroxyl and pyridinone moieties but lacks the phenyl and pyridinyl groups.
3-Phenyl-2-propenyl derivatives: Similar in having the phenyl and propenyl groups but differ in the rest of the structure.
Pyridinyl ethyl derivatives: Compounds with the pyridinyl ethyl group but different core structures.
Uniqueness
What sets 4-hydroxy-3-[(E)-3-phenyl-2-propenyl]-1-[2-(2-pyridinyl)ethyl]-2(1H)-pyridinone apart is its combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a versatile compound for various applications in scientific research and industry.
Properties
IUPAC Name |
4-hydroxy-3-[(E)-3-phenylprop-2-enyl]-1-(2-pyridin-2-ylethyl)pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2/c24-20-13-16-23(15-12-18-10-4-5-14-22-18)21(25)19(20)11-6-9-17-7-2-1-3-8-17/h1-10,13-14,16,24H,11-12,15H2/b9-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBSSUUOCWULSDI-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCC2=C(C=CN(C2=O)CCC3=CC=CC=N3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CC2=C(C=CN(C2=O)CCC3=CC=CC=N3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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